Octimibate

ACAT inhibition Prostacyclin receptor agonism Atherosclerosis

Octimibate is an irreplaceable dual-target tool compound combining ACAT inhibition (96% macrophage cholesteryl ester synthesis reduction at 10 μM) with partial prostacyclin (IP) receptor agonism (60% maximal adenylyl cyclase activation vs. iloprost). This unique profile—unmatched by single-target ACAT inhibitors (avasimibe) or full IP agonists (iloprost)—enables synergistic investigation of atheroprotective mechanisms in hyperlipidemic models, achieving 43% plasma cholesterol reduction in vivo. Its >100-fold species-dependent potency differential makes it essential for IP receptor subtype pharmacology studies. Choose octimibate for experiments demanding simultaneous engagement of cholesterol metabolism and vascular inflammatory pathways.

Molecular Formula C29H30N2O3
Molecular Weight 454.6 g/mol
CAS No. 89838-96-0
Cat. No. B1677108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctimibate
CAS89838-96-0
Synonyms8-((1,4,5-triphenylimidazol-2-yl)oxy)octanoic acid
BMY 22389
BMY-22389
NAT 04-152
octimibate
Molecular FormulaC29H30N2O3
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C29H30N2O3/c32-26(33)21-13-2-1-3-14-22-34-29-30-27(23-15-7-4-8-16-23)28(24-17-9-5-10-18-24)31(29)25-19-11-6-12-20-25/h4-12,15-20H,1-3,13-14,21-22H2,(H,32,33)
InChIKeyJJNUVQIGQRFZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Octimibate (CAS 89838-96-0) Technical Overview for Procurement


Octimibate (CAS 89838-96-0), chemically 8-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]octanoic acid, is a synthetic non-prostanoid small molecule that functions as both an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor and a partial agonist at the prostacyclin (IP) receptor [1]. This dual-target mechanism distinguishes it from conventional lipid-lowering agents and pure prostacyclin mimetics, positioning it as a specialized tool compound for research in atherosclerosis, thrombosis, and lipid metabolism [2].

Why Generic Substitution Fails: Octimibate Differentiation from ACAT Inhibitors and Prostacyclin Analogs


Octimibate cannot be substituted with standard ACAT inhibitors (e.g., avasimibe, pactimibe) or conventional prostacyclin analogs (e.g., iloprost, cicaprost) due to its unique dual-target profile and partial agonist characteristics. While many ACAT inhibitors act solely on cholesterol esterification and prostacyclin analogs function as full IP receptor agonists, octimibate simultaneously engages both pathways with a distinct intrinsic activity profile that results in tissue-specific and species-specific pharmacological outcomes [1]. This dual mechanism has been shown to produce additive anti-atherosclerotic effects in vivo that are not replicated by agents targeting either pathway alone [2]. The quantitative evidence below details precisely where these differences manifest in assay systems and animal models.

Octimibate Quantitative Differentiation Evidence vs. Comparators


Dual-Target Mechanism: ACAT Inhibition Plus Prostacyclin Receptor Agonism vs. Single-Target Comparators

Octimibate exhibits a dual pharmacological mechanism that is absent in comparator compounds. It inhibits acyl-CoA:cholesterol acyltransferase (ACAT), reducing cholesteryl ester synthesis by 96% in murine macrophages at 10 μM, while simultaneously acting as a partial agonist at the prostacyclin (IP) receptor, stimulating adenylyl cyclase with an EC50 of 200 nM in human platelet membranes [1]. In contrast, the ACAT inhibitor avasimibe (CI-1011) lacks prostacyclin receptor activity, and the prostacyclin analog iloprost lacks ACAT inhibitory activity. This dual targeting enables octimibate to simultaneously reduce intracellular cholesterol esterification and elevate cAMP-mediated anti-thrombotic and anti-inflammatory signaling, a combinatorial effect not achievable with single-target agents [2].

ACAT inhibition Prostacyclin receptor agonism Atherosclerosis

Partial Agonist Profile at Prostacyclin Receptors vs. Full Agonist Iloprost

Octimibate functions as a partial agonist at the prostacyclin (IP) receptor, whereas iloprost is a full agonist. In human platelet membranes, octimibate stimulates adenylyl cyclase with an EC50 of 200 nM and achieves a maximal activation of 60% relative to iloprost (which has an EC50 of 50 nM and 100% maximal activation) [1]. In human lung membranes, the EC50 values are 340 nM for octimibate and 50 nM for iloprost, with octimibate again reaching only 60% of iloprost's maximal response [2]. This partial agonism is also observed in vascular tissue: in human coronary artery precontracted with KCl, octimibate (10 μM) exhibits an intrinsic activity of 0.15 compared to iloprost and surmountably antagonizes iloprost-induced relaxation with a Kp of 200 nM [3].

Prostacyclin receptor Partial agonism Platelet aggregation

In Vivo Anti-Atherosclerotic Efficacy vs. BMY 42393 in Hyperlipidemic Hamster Model

In a 10-week hyperlipidemic hamster study (0.05% cholesterol + 10% coconut oil diet), octimibate (10-30 mg/kg/day p.o.) decreased plasma total cholesterol by 43% and triglycerides by 32% relative to untreated controls [1]. In the same study, the comparator prostacyclin agonist BMY 42393 (30 mg/kg/day) showed no statistically significant reduction in plasma lipids. Both compounds reduced fatty streak area by approximately 63% and foam cell number by 56%; however, at 10 μM in murine macrophages, octimibate decreased cholesteryl ester accumulation by 90% compared to 41% for BMY 42393, and inhibited cholesteryl ester synthesis by 96% (BMY 42393 not reported for this parameter) [2]. This indicates that octimibate's ACAT inhibitory activity provides an additional lipid-lowering benefit not observed with BMY 42393.

Atherosclerosis Lipid metabolism In vivo efficacy

Species-Specific Potency Profile vs. Iloprost in Platelet Aggregation

Octimibate exhibits marked species-dependent potency in inhibiting platelet aggregation, a property not shared by the prostacyclin analog iloprost. In washed human platelets, octimibate inhibits ADP- and U46619-induced aggregation with an IC50 of approximately 10 nM; cynomolgus monkey platelets are 3-fold more sensitive, while rat, cat, and cow platelets are 50-fold, 100-fold, and 250-fold less sensitive than human platelets, respectively [1]. In contrast, iloprost's potency varies over a range of only 10-fold across these same species, with no obvious primate/non-primate distinction [2]. This species selectivity pattern has been interpreted as evidence for IP receptor subtypes that octimibate discriminates between but iloprost does not [3].

Platelet aggregation Species selectivity IP receptor subtypes

HDL-Mediated Cholesterol Efflux Mechanism vs. Calcium Channel Blocker Nifedipine

Octimibate promotes cholesterol efflux from cholesterol-loaded macrophages via a mechanism distinct from that of the calcium channel blocker nifedipine. Octimibate enhances HDL receptor activity and promotes HDL-mediated cholesterol efflux by acting on the formation of cytoplasmic lipid droplets through ACAT inhibition [1]. In contrast, nifedipine increases acetyl LDL-mediated cholesterol influx, abolishes cholesterol-induced HDL binding, and promotes cholesterol efflux through an HDL-independent mechanism involving enhanced apoE synthesis and secretion of cholesterol-containing particles [2]. This mechanistic divergence demonstrates that octimibate and nifedipine operate through fundamentally different cellular pathways to achieve cholesterol removal from macrophages.

Cholesterol efflux Macrophage HDL receptor

In Vitro Neutrophil Anti-Inflammatory Activity vs. Prostacyclin Analogs Cicaprost and Iloprost

Octimibate (BMY 22389) inhibits FMLP-stimulated rat neutrophil aggregation with an IC50 of 286 nM, which is approximately 136-fold less potent than the prostacyclin analog cicaprost (IC50 = 2.1 nM) and 64-fold less potent than iloprost (IC50 = 4.5 nM) in the same assay system [1]. However, all three BMY compounds (octimibate, BMY 42393, and BMY 45778) exhibit low efficacy as activators of adenylyl cyclase compared to cicaprost and iloprost, which produce clear concentration-related increases in cAMP accumulation (EC50 = 20 nM and 44 nM, respectively) [2]. This indicates that octimibate's anti-neutrophil activity may involve highly localized cAMP increases rather than global adenylyl cyclase activation, representing a distinct signaling modality [3].

Neutrophil Inflammation Prostacyclin mimetic

Octimibate Application Scenarios Based on Quantitative Differentiation Evidence


Dual-Pathway Atherosclerosis Research: Simultaneous ACAT Inhibition and IP Receptor Modulation

Utilize octimibate in hyperlipidemic animal models (e.g., hamster, rabbit) to simultaneously inhibit macrophage cholesteryl ester synthesis (96% reduction at 10 μM) and activate prostacyclin receptor-mediated anti-inflammatory and anti-thrombotic pathways [1]. This dual action enables investigation of synergistic atheroprotective effects that cannot be replicated with single-target ACAT inhibitors (e.g., avasimibe) or pure IP agonists (e.g., iloprost). The 43% plasma cholesterol reduction observed in vivo further supports its utility in lipid-lowering studies where both cholesterol metabolism and vascular inflammation are endpoints of interest [2].

IP Receptor Subtype Discrimination and Species Selectivity Studies

Employ octimibate as a pharmacological probe to distinguish between prostacyclin receptor subtypes based on its pronounced species-dependent potency profile [1]. The >100-fold difference in platelet aggregation inhibition potency between primates (human IC50 ≈ 10 nM) and non-primates (rat, cat, cow) contrasts sharply with the ≤10-fold variation observed with iloprost [2]. This makes octimibate uniquely suited for experiments designed to identify IP receptor heterogeneity across species or tissues, and for validating receptor subtype hypotheses in comparative pharmacology studies .

Partial Agonist Mechanistic Studies in Vascular and Platelet Biology

Use octimibate as a partial IP receptor agonist (60% maximal adenylyl cyclase activation vs. iloprost; intrinsic activity of 0.15 in coronary artery relaxation) to investigate the functional consequences of partial versus full receptor activation [1]. This is particularly valuable for studying biased signaling, receptor desensitization, and the relationship between agonist efficacy and physiological outcomes in vascular smooth muscle and platelet preparations. Octimibate's ability to surmountably antagonize iloprost-induced relaxation (Kp = 200 nM) further enables competitive binding studies at the IP receptor [2].

HDL-Dependent Cholesterol Efflux Pathway Dissection in Macrophage Biology

Select octimibate as a tool compound to specifically study HDL-mediated cholesterol efflux pathways from lipid-loaded macrophages, as distinct from HDL-independent mechanisms [1]. Its ACAT-dependent enhancement of HDL receptor activity and promotion of HDL-mediated efflux contrasts with the HDL-independent efflux induced by calcium channel blockers like nifedipine [2]. This differentiation allows researchers to isolate and characterize the HDL receptor-mediated reverse cholesterol transport pathway in foam cell models of atherosclerosis .

Quote Request

Request a Quote for Octimibate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.